Hydroxyprogesterone

Catalog No.
S515733
CAS No.
68-96-2
M.F
C21H30O3
M. Wt
330.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxyprogesterone

CAS Number

68-96-2

Product Name

Hydroxyprogesterone

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1

InChI Key

DBPWSSGDRRHUNT-CEGNMAFCSA-N

SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O

Solubility

0.00648 mg/mL

Synonyms

17 alpha Hydroxyprogesterone, 17 alpha-Hydroxyprogesterone, 17 Hydroxyprogesterone, 17-alpha-Hydroxyprogesterone, 17-Hydroxyprogesterone, 17-Hydroxyprogesterone, (17 alpha)-Isomer, 17-Hydroxyprogesterone, (9 beta, 10 alpha)-Isomer

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O

Description

The exact mass of the compound Hydroxyprogesterone is 330.2195 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.96e-05 m0.00648 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15468. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Progestins - Progesterone - Hydroxyprogesterones. It belongs to the ontological category of tertiary alpha-hydroxy ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]. However, this does not mean our product can be used or applied in the same or a similar way.

Precursor to other hormones:

  • Hydroxyprogesterone acts as an intermediate in the biosynthesis pathway of several essential steroid hormones, including cortisol, progesterone, and estradiol .
  • Research studies investigate how Hydroxyprogesterone levels can be used as a marker for enzyme activity within this pathway, potentially aiding in the diagnosis of congenital adrenal hyperplasia (CAH), a disorder affecting hormone production in the adrenal glands .

Potential applications in fertility:

  • Some research explores the potential use of Hydroxyprogesterone in luteal phase support during in vitro fertilization (IVF) cycles. The luteal phase is the period after ovulation when progesterone levels rise to support a potential pregnancy .
  • Studies investigate if supplementing with Hydroxyprogesterone during this phase can improve implantation rates and pregnancy outcomes, although more research is needed to confirm its efficacy .

Other areas of investigation:

  • Scientific research also explores the potential effects of Hydroxyprogesterone on various conditions, including precocious puberty, endometriosis, and certain cancers.
  • However, these investigations are ongoing, and the evidence for its therapeutic use in these areas is currently limited .

Hydroxyprogesterone, specifically 17-alpha-hydroxyprogesterone, has the chemical formula C21H30O3 and a molecular weight of approximately 330.46 g/mol . It is a key intermediate in the biosynthesis of steroid hormones and is involved in various physiological processes. Hydroxyprogesterone is synthesized in the adrenal glands and gonads and plays a crucial role in regulating menstrual cycles and maintaining pregnancy.

In the body, hydroxyprogesterone has limited hormonal activity. Its primary function is as an intermediate in cortisol production. However, in research on CAH, elevated hydroxyprogesterone levels indicate a deficiency in the enzyme responsible for converting it to cortisol []. This disrupted pathway leads to hormonal imbalances and the characteristic symptoms of CAH.

Hydroxyprogesterone, when used as a medication, can have side effects like headache, breast tenderness, and fluid retention []. It is not typically used in research settings except as a reference compound.

That are essential for its biological function:

  • Hydroxylation: Hydroxyprogesterone can be hydroxylated by cytochrome P450 enzymes, which introduce hydroxyl groups into the steroid structure, affecting its activity and metabolism .
  • Conjugation: It can undergo conjugation reactions, including glucuronidation and sulfation, which enhance its solubility and facilitate excretion .
  • Reduction: Hydroxyprogesterone can be reduced to form other biologically active metabolites, influencing its pharmacological effects .

Hydroxyprogesterone exhibits several biological activities:

  • Hormonal Regulation: It plays a vital role in the regulation of reproductive hormones and menstrual cycles. Elevated levels are often measured in conditions like congenital adrenal hyperplasia .
  • Therapeutic Effects: Hydroxyprogesterone is used clinically to manage conditions such as threatened miscarriage and preterm labor due to its progestational effects .
  • Metabolism: It is metabolized primarily by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, influencing its bioavailability and activity .

The synthesis of hydroxyprogesterone can be achieved through various methods:

  • Chemical Synthesis: Traditional synthetic routes involve starting from progesterone or other steroid precursors through hydroxylation reactions using reagents like diazomethane for specific modifications .
  • Biological Synthesis: Hydroxyprogesterone can also be produced through enzymatic pathways in the body, where it is formed from progesterone via hydroxylation processes catalyzed by specific enzymes.

Hydroxyprogesterone has several important applications:

  • Clinical Use: It is used in hormone replacement therapy and to support pregnancy in women at risk of preterm birth. Hydroxyprogesterone caproate is a common formulation used for these purposes .
  • Diagnostic Marker: Elevated levels of hydroxyprogesterone are used as a diagnostic marker for adrenal disorders, particularly congenital adrenal hyperplasia .
  • Research

Hydroxyprogesterone interacts with various drugs and biological systems:

  • Drug Interactions: The serum concentration of hydroxyprogesterone can be affected by co-administration with other medications such as Abametapir, which may increase its levels due to metabolic interactions involving cytochrome P450 enzymes .
  • Biological Interactions: Its effects on target tissues are mediated through binding to progesterone receptors, influencing gene expression related to reproductive functions.

Hydroxyprogesterone shares structural similarities with several other steroid hormones. Here are some comparable compounds:

CompoundChemical FormulaUnique Characteristics
ProgesteroneC21H30O3Precursor to hydroxyprogesterone; primary progestin.
Hydroxyprogesterone caproateC27H40O4Esterified form; longer half-life; used in injections.
Hydroxyprogesterone acetateC23H32O4Acetate ester; used for hormonal therapies.
17-alpha-hydroxyprogesteroneC21H30O3Direct metabolite; elevated in adrenal disorders.

Hydroxyprogesterone's unique positioning as both a precursor and an active hormone distinguishes it from these similar compounds. Its specific hydroxylation pattern allows it to engage distinct biological pathways compared to other steroids.

Systematic IUPAC Nomenclature

The systematic nomenclature of hydroxyprogesterone follows the International Union of Pure and Applied Chemistry conventions for steroid compounds. The complete systematic IUPAC name for hydroxyprogesterone is (8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one [1]. This comprehensive nomenclature specifies the complete stereochemical configuration of all chiral centers within the molecule, ensuring unambiguous identification.

The alternative systematic IUPAC name, 17α-Hydroxypregn-4-ene-3,20-dione, provides a more concise representation that emphasizes the steroid backbone structure [2] [3]. This nomenclature indicates the pregnane skeleton with specific functional group modifications: a hydroxyl group at the 17α position, a double bond between carbons 4 and 5, and ketone groups at positions 3 and 20.

Molecular Formula and Identifiers

PropertyValue
Molecular FormulaC₂₁H₃₀O₃ [1] [3]
Molecular Weight330.4611 g/mol [4]
CAS Registry Number68-96-2 [1] [4]
IUPAC InChIKeyDBPWSSGDRRHUNT-WSBLSWJJSA-N [1] [4]
Canonical SMILESCC(=O)[C@@]1(O)CC[C@H]2[C@@H]3CCC4=CC(=O)CC[C@]4(C)[C@H]3CC[C@]12C [1]

The InChI (International Chemical Identifier) string provides a unique text representation: InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1 [1] [5]. This standardized representation ensures computational compatibility and database integration across chemical information systems.

Pharmacopeial and Regulatory Designations

Hydroxyprogesterone is recognized under multiple international pharmacopeial and regulatory frameworks, each maintaining specific nomenclature standards for pharmaceutical applications.

International Nomenclature Standards

The International Nonproprietary Name (INN) designated by the World Health Organization is Hydroxyprogesterone [6] [7] [8]. The INN system provides multilingual variants: Hydroxyprogesteronum in Latin and Hidroxiprogesterona in Spanish [8]. These standardized names facilitate international communication and regulatory harmonization across different linguistic regions.

The United States Adopted Name (USAN) and United States Pharmacopeia (USP) both recognize Hydroxyprogesterone as the official designation [7] [9]. The USP maintains reference standards for Hydroxyprogesterone caproate as a United States Pharmacopeia Reference Standard [10] [9].

Regional Pharmacopeial Recognition

AuthorityDesignationAdditional Information
British Approved Name (BAN)Hydroxyprogesterone [INN:BAN] [8]Harmonized with INN standards
Japanese Accepted Name (JAN)Hydroxyprogesterone (JAN/USP/INN) [11]Aligned with international standards
European Medicines Agency (EMA)17-hydroxyprogesterone caproate [12] [13]Focus on caproate ester form
FDA Established NameHydroxyprogesterone caproate [14] [15]Regulatory approval designation

Chemical Database Identifiers

Regulatory and chemical databases maintain consistent identifier systems. The United Nations Identifier (UNII) 21807M87J2 provides FDA-specific tracking [1] [8]. The European Community number EC 200-699-4 (also known as EINECS 200-699-4) facilitates European chemical substance registration [1] [3].

The Chemical Abstracts Service (CAS) maintains the registry number 68-96-2 as the primary identifier [1] [4]. Additional database identifiers include ChEBI ID CHEBI:17252, ChEMBL ID CHEMBL1062, and DrugBank ID DB14570 [1].

Functional Group Analysis and Steroid Classification

Hydroxyprogesterone exhibits a complex arrangement of functional groups that define its chemical behavior and biological activity within the steroid classification system.

Primary Functional Groups

The molecule contains three principal functional groups that determine its chemical and pharmacological properties [16] [17] [5]:

Ketone Groups: Two ketone functionalities are present - a 3-oxo group at carbon 3 and a 20-oxo group (acetyl carbonyl) at carbon 20 [18] [17]. The 3-ketone group is essential for progesterone receptor binding, while the 20-ketone contributes to biological activity and metabolic recognition [18].

Hydroxyl Group: The distinguishing 17α-hydroxyl group represents the key structural modification from progesterone [2] [5] [19]. This alpha-oriented hydroxyl at position 17 creates a tertiary alcohol that provides hydrogen bonding capability and amphiphilic character [16].

Alkene Functionality: A double bond between carbons 4 and 5 maintains steroid conjugation and molecular planarity [17] [5]. This structural feature is crucial for maintaining the rigid steroid framework and receptor recognition.

Steroid Classification Hierarchy

Classification LevelAssignmentStructural Basis
Chemical KingdomOrganic compounds [16]Carbon-based molecular framework
Super ClassLipids and lipid-like molecules [16]Lipid-soluble steroid hormone
ClassSteroids and steroid derivatives [16]Four-ring steroid backbone structure
Sub ClassPregnane steroids [16]21-carbon pregnane skeleton
Direct ParentGluco/mineralocorticoids, progestogens and derivatives [16]Hydroxylated prostane moiety

Specialized Steroid Classifications

Hydroxyprogesterone is classified as a C21 steroid based on its twenty-one carbon atoms [16] [5]. More specifically, it belongs to the 17α-hydroxy steroid subtype due to the alpha-oriented hydroxyl group at position 17 [19]. The compound is categorized as a progestogen steroid hormone reflecting its biological activity profile [19].

The Lipid Maps database assigns the identifier LMST02030161 under the steroid lipid classification [5]. The ChEBI (Chemical Entities of Biological Interest) database classifies it as CHEBI:17252, specifically designated as a 17alpha-hydroxy steroid [1] [5].

Molecular Framework Analysis

The pregnane skeleton consists of four fused rings designated A, B, C, and D [20] [21]. Ring A adopts a half-chair conformation, rings B and C maintain chair conformations, while the cyclopentane ring D exhibits a distorted envelope conformation [20]. All ring junctions are trans/trans, providing the characteristic rigid steroid framework [20].

The functional group arrangement creates specific molecular recognition patterns. The alpha-hydroxy ketone system (17-OH adjacent to 20-C=O) generates amphiphilic character essential for membrane interaction and receptor binding [16]. The cyclic ketone groups within the steroid structure contribute to receptor recognition specificity [16].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

RHOMBIC OR HEXAGONAL LEAFLETS FROM ACETONE OR ALCOHOL

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

330.21949481 g/mol

Monoisotopic Mass

330.21949481 g/mol

Heavy Atom Count

24

LogP

3.17 (LogP)
3.17

Appearance

Solid powder

Melting Point

222-223 °C
219 - 220 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

21807M87J2

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory.;
H360 (95.12%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Cyproterone is a steroidal antiandrogen that has been used in the treatment of prostate cancer in many countries of the world, but not in the United States. Cyproterone therapy can be associated with serum enzyme elevations during therapy and has been linked to many instances of clinically apparent acute liver injury, some of which were fatal.

Drug Classes

Antineoplastic Agents

Therapeutic Uses

THERAPEUTIC USES. ...CONTRACEPTION...FUNCTIONAL UTERINE BLEEDING... DYSMENORRHEA...PREMENSTRUAL TENSION...ENDOMETRIOSIS...THREATENED & HABITUAL ABORTION...EVALUATION OF OVARIAN FUNCTION & DIAGNOSIS OF PREGNANCY...SUPPRESSION OF POST-PARTUM LACTATION...ENDOMETRIAL CARCINOMA. /PROGESTINS/
CHEMOTHERAPEUTIC AGENTS USEFUL IN NEOPLASTIC DISEASE: HYDROXYPROGESTERONE CAPROATE (DELALUTIN) FOR ENDOMETRIUM, RENAL CELL, BREAST, PROSTATE. /CAPROATE/
...IN METASTATIC & RECURRENT ENDOMETRIAL CARCINOMA. THEY PRODUCE REMISSIONS FOR PROLONGED PERIODS IN ABOUT 25% OF PT WHEN METASTASES ARE CONFINED TO PULMONARY AREA. LARGER DOSES...WHEN DISEASE RECURS IN OSSEOUS, INTRA-ABDOMINAL, OR PELVIC SITES. ...USED PARENTERALLY IN RENAL CARCINOMA. /PROGESTAGEUS/
WHEN USED TO REGULATE IRREGULAR ESTRUS CYCLE, IT IS USUALLY COMBINED WITH ESTROGEN. /CAPROATE/
For more Therapeutic Uses (Complete) data for 17ALPHA-HYDROXYPROGESTERONE (15 total), please visit the HSDB record page.

Pharmacology

Hydroxyprogesterone is a physiological progestin that is produced during glucocorticoid and steroid hormone synthesis and is increased during the third trimester of pregnancy. Hydroxyprogesterone binds to the cytoplasmic progesterone receptors in the reproductive system and subsequently activates progesterone receptor mediated gene expression.

ATC Code

G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03D - Progestogens
G03DA - Pregnen (4) derivatives
G03DA03 - Hydroxyprogesterone

Mechanism of Action

ADMIN OF ESTROGEN & PROGESTIN, AS CONTAINED IN COMBINATION OR SEQUENTIAL PREPN, COULD INTERFERE WITH FERTILITY IN ANY ONE OF SEVERAL WAYS. HOWEVER, IT IS CLEAR THAT, AS CURRENTLY USED, MIXTURE INHIBITS OVULATION. ...CONTINUED ACTION OF PROGESTERONE SERVES TO INHIBIT RELEASE OF LH. /PROGESTINS/
IT ACTS AS ANTIGONADOTROPHIC AGENT ON ANTERIOR PITUITARY INHIBITING FSH RELEASE &, THUS, FOLLICULAR GROWTH, ESTROGEN PRODUCTION, & ESTRUS. IT ALSO INHIBITS LH RELEASE, THUS PREVENTING OVULATION, CORPORA LUTEA FORMATION, & FURTHER PROGESTERONE SECRETION. BY INHIBITING LH...HOLDS PROGESTERONE LEVELS IN CHECK.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C3 (PGR) [HSA:5241] [KO:K08556]

Pictograms

Health Hazard

Health Hazard

Other CAS

68-96-2
604-09-1

Absorption Distribution and Excretion

...DURATION OF ACTION IS LONGER /THAN PROGESTERONE/, BUT ITS ONSET OF ACTION IS SLOWER. SINGLE INJECTION OF SOLN OF HYDROXYPROGESTERONE CAPROATE IN OIL WILL EXERT PROGESTATIONAL EFFECTS FOR 1-2 WK. /CAPROATE/
ABOUT 50-60% OF ADMIN RADIOACTIVE PROGESTERONE APPEARS IN URINE & ABOUT 10% IN FECES. ... WHEN PROGESTERONE IS GIVEN FOR PROLONGED PERIOD, DURING LUTEAL PHASE OF CYCLE, OR DURING PREGNANCY, LARGER PROPORTION (25-30%) APPEARS IN URINE AS PREGUANEDIOL. /PROGESTERONE/
RATE OF TURNOVER OF ENDOGENOUS PROGESTERONE IS UNUSUALLY RAPID, T/2 IN BLOOD BEING FEW MIN, & DOUBTLESS EXOGENOUS MATERIAL IS HANDLED IN SAME WAY. SMALL AMT...IS STORED IN BODY FAT... PRESUMABLY, ABSORPTION FROM INTESTINAL TRACT IS PROMPT, BUT COMPD IS RAPIDLY TRANSFORMED DURING PASSAGE THROUGH LIVER... /PROGESTERONE/

Metabolism Metabolites

17alpha-hydroxy-progesterone has known human metabolites that include 17Beta-21-dihydroxyprogesterone.
17alpha-hydroxy-progesterone is a known human metabolite of progesterone.

Wikipedia

17%CE%B1-Hydroxyprogesterone

Drug Warnings

VET: AVOID BREEDING TREATED ANIMALS UNTIL SECOND POST-TREATMENT ESTRUS CYCLE. SEVERE PYOMETRA-LIKE SYNDROMES HAVE OCCURRED IN TREATED ANIMALS DEPRIVED OF NORMAL ESTRUS STIMULATING EFFECTS ON UTERINE ENDOMETRIUM...
WHETHER TAKING ORAL CONTRACEPTIVES OF PROGESTIN-ESTROGEN TYPE PRODUCED HIGHER INCIDENCE OF OCULAR & OPHTHALMO-NEUROLOGIC DISEASES THAN WOULD OCCUR SPONTANEOUSLY IN UNMEDICATED WOMEN OR IN PREGNANT WOMEN WAS NOT ANSWERED CONCLUSIVELY... /PROGESTINS/
CONTRAINDICATIONS TO THEIR USE ARE THROMBOEMBOLIC DISORDERS OR PAST HISTORY OF THESE CONDITIONS, MARKEDLY IMPAIRED HEPATIC FUNCTION, KNOWN OR SUSPECTED CARCINOMA OF BREAST OR OTHER ESTROGEN-DEPENDENT NEOPLASIA, & UNDIAGNOSED GENITAL BLEEDING. /ORAL CONTRACEPTIVES/

Use Classification

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

HYDROXYPROGESTERONE IS ESTERIFIED BY HEATING WITH CAPROIC ANHYDRIDE IN PRESENCE OF P-TOLUENE-SULFONIC ACID UNDER ATMOSPHERE OF NITROGEN. US PATENT 2,753,360. /CAPROATE/
JULIAN ET AL, US PATENT 2,648,662 (1953 TO GLIDDEN)...STORK ET AL, US PATENTS 2,802,839 & 2,805,203 (BOTH 1957 TO SYNTEX)...DULANEY, MCALEER; US PATENTS 2,777,843; 2,786,856/7; 2,813,060 (ALL 1957 TO MERCK & CO)...PEDERSON, US PATENT 3,000,883 (1961 TO UPJOHN).

General Manufacturing Information

PROGESTINS CANNOT BE EQUATED AS GROUP WITH PROGESTERONE BECAUSE SOME ARE INHERENTLY ESTROGENIC, SOME SLIGHTLY ANDROGENIC, & SOME PURELY PROGESTATIONAL; CORRESPONDINGLY, THEIR OVULATION-INHIBITING POTENTIALITIES MAY BE MEDIATED IN SOMEWHAT DIFFERENT WAYS. /PROGESTINS/

Interactions

...ESTROGEN ENHANCED SUPPRESSIVE EFFECT OF PROGESTIN & LED TO GENERAL USE OF MIXTURE OF TWO. /PROGESTINS/

Stability Shelf Life

CRYSTALS SHOULD NOT BE EXPOSED TO HEAT & LIGHT /CAPROATE/

Dates

Modify: 2023-08-15
1: Ambroziak U, Bednarczuk T, Ginalska-Malinowska M, Małunowicz EM, Grzechocińska B, Kamiński P, Bablok L, Przedlacki J, Bar-Andziak E. Congenital adrenal hyperplasia due to 21-hydroxylase deficiency - management in adults. Endokrynol Pol. 2010 Jan-Feb;61(1):142-55. Review. PubMed PMID: 20205117.
2: Ambroziak U, Bednarczuk T, Ginalska-Malinowska M, Małunowicz EM, Grzechocińska B, Kamiński P, Bablok L, Przedlacki J, Bar-Andziak E. [Congenital adrenal hyperplasia due to 21-hydroxylase deficiency--management in adults]. Endokrynol Pol. 2010;61 Suppl 1:7-21. Polish. PubMed PMID: 22127631.
3: Choi JH, Kim GH, Seo EJ, Kim KS, Kim SH, Yoo HW. Molecular analysis of the AR and SRD5A2 genes in patients with 46,XY disorders of sex development. J Pediatr Endocrinol Metab. 2008 Jun;21(6):545-53. PubMed PMID: 18717241.
4: Imrich R, Lukac J, Rovensky J, Radikova Z, Penesova A, Kvetnansky R, Huckova M, Vigas M, Macho L, Koska J. Lower adrenocortical and adrenomedullary responses to hypoglycemia in premenopausal women with systemic sclerosis. J Rheumatol. 2006 Nov;33(11):2235-41. PubMed PMID: 17086608.
5: Reed-Kane D Pharmd Fiacp Faca Fc, Kirschbaum K Phd. Prevention of preterm delivery with compounded 17a-hydroxyprogesterone caproate. Int J Pharm Compd. 2006 May-Jun;10(3):165-71. PubMed PMID: 23974228.
6: Korkhov VV, Lesik EA, Petrosian MA, Ivanov AP, Tapil'skasia NI. [Experimental progestogenic activity of novel derivatives of 17alpha-hydroxyprogesterone]. Eksp Klin Farmakol. 2003 Jul-Aug;66(4):36-8. Russian. PubMed PMID: 14558350.
7: Ozgen AG, Bayraktar F, Yilmaz C. Low basal androstenedione levels plus augmented 17alpha-hydroxyprogesterone and low dehydroepiandrosterone sulfate responses to adrenocorticotropic hormone stimulation in patients with adrenal incidentaloma. Endocr Pract. 2001 Nov-Dec;7(6):448-53. PubMed PMID: 11747281.
8: Kreider DL, Rorie R, Brown D, Maxwell C, Miller F, Wright S, Brown A. Ovulation rate and litter size in gilts immunized against androstenedione and 17alpha-hydroxyprogesterone. J Anim Sci. 2001 Jul;79(7):1691-6. PubMed PMID: 11465355.
9: Anderson DC, Child DF, Sutcliffe CH, Buckley CH, Davies D, Longson D. Cushing's syndrome, nodular adrenal hyperplasia and virilizing carcinoma. Clin Endocrinol (Oxf). 1978 Jul;9(1):1-14. PubMed PMID: 209918.
10: Berg AA, Kjessler B. In vitro-metabolism of 3H-progesterone in human testicular tissue: IV Before and after long-term gonadotrophin treatment; including one 47, XYY-male. Acta Endocrinol Suppl (Copenh). 1976;207:49-59. PubMed PMID: 797212.
11: Kjessler B, Berg AA. In vitro-metabolism of 3H-progesterone in human testicular tissue: I Adult males. Acta Endocrinol Suppl (Copenh). 1976;207:3-22. PubMed PMID: 797210.
12: Berg AA, Kjessler B, Lundkvist K. In vitro-metabolism of 3H-progesterone in human testicular tissue: II Prepubertal and adolescent boys. Acta Endocrinol Suppl (Copenh). 1976;207:23-35. PubMed PMID: 797209.

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